![molecular formula C20H23NO4 B5697323 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)
3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid, also known as TAK-659, is a small molecule inhibitor that has been recently developed as a potential therapeutic agent for the treatment of various types of cancer.
Wirkmechanismus
3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid exerts its anti-cancer effects by inhibiting BTK and other kinases, which play a crucial role in the growth and survival of cancer cells. BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cell malignancies. Inhibition of BTK by 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid leads to the suppression of BCR signaling and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects:
3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid has been shown to exhibit potent anti-cancer activity in various preclinical models of cancer, including lymphoma, leukemia, and solid tumors. 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid is its potent anti-cancer activity, which makes it a promising therapeutic agent for the treatment of various types of cancer. Another advantage of 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid is its favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid is its specificity, as it inhibits multiple kinases, which may lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the development of 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid as a therapeutic agent for cancer. One direction is to investigate the efficacy of 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Another direction is to identify biomarkers that can predict the response to 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid, which may help to identify patients who are most likely to benefit from this therapy. Finally, further studies are needed to investigate the safety and efficacy of 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid in clinical trials.
Synthesemethoden
The synthesis of 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid involves several steps. The first step involves the preparation of 3-amino-2-methylbenzoic acid, which is then reacted with tert-butyl chloroacetate to form 3-{[(tert-butyl)oxy]carbonyl}-2-methylbenzoic acid. This compound is then reacted with 4-tert-butylphenol in the presence of a base to form 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid has been extensively studied for its potential therapeutic applications in various types of cancer, including lymphoma, leukemia, and solid tumors. Several preclinical studies have shown that 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the proliferation and survival of cancer cells. 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid has also been shown to inhibit other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase.
Eigenschaften
IUPAC Name |
3-[[2-(4-tert-butylphenoxy)acetyl]amino]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13-16(19(23)24)6-5-7-17(13)21-18(22)12-25-15-10-8-14(9-11-15)20(2,3)4/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVDWUCFYFCTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

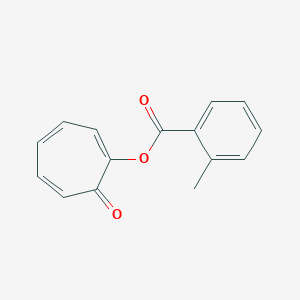
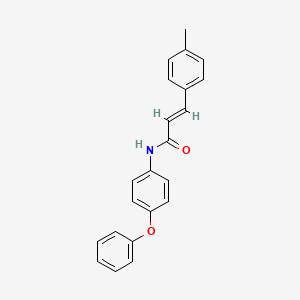
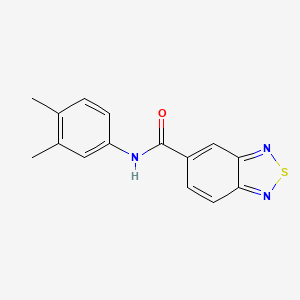
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B5697280.png)
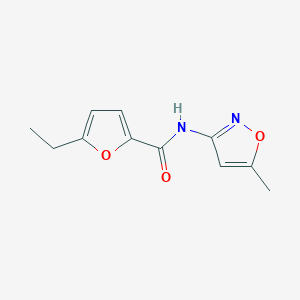
![4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5697297.png)
![N-(3,5-dichlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5697300.png)
![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697311.png)
![ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5697315.png)
![2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B5697329.png)
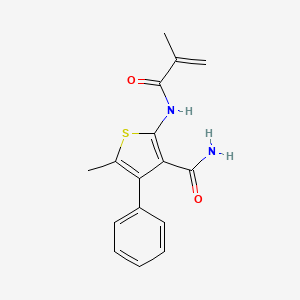

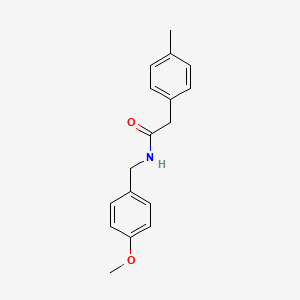
![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)